molecular formula C17H24BrNO6 B4004990 1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate

1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate

Cat. No.: B4004990
M. Wt: 418.3 g/mol
InChI Key: SMRNUAIPIYBCPN-UHFFFAOYSA-N
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Description

1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate is a useful research compound. Its molecular formula is C17H24BrNO6 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07870 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to the compound , has shown significant results as inhibitors of glycolic acid oxidase (GAO). These compounds exhibit potent inhibitory effects in vitro against porcine liver GAO, highlighting their potential in studies related to metabolic disorders and the regulation of oxalate production within the body (Rooney et al., 1983).

Toxicity Assessment in Aquatic Vertebrates

Another study focused on the ecotoxicological effects of pyriproxyfen, a compound sharing a similar ethoxy functional group, on zebrafish embryos. This research sheds light on the developmental and oxidative stress-related impacts of such chemicals, offering insights into their safety and environmental effects (Maharajan et al., 2018).

Catalyzed Annulation Reactions

The study of organic phosphine-catalyzed [4 + 2] annulation reactions, involving compounds with ethoxy groups, contributes to the synthesis of highly functionalized tetrahydropyridines. Such research is pivotal for creating complex organic structures that can serve as key intermediates in pharmaceutical synthesis and material science (Zhu et al., 2003).

Investigation of Molecular Properties via DFT

DFT and quantum chemical calculations on compounds structurally similar to the one , such as ethyl 2-methyl-2,3-butadienoate, provide insights into their electronic properties, molecular orbitals, and thermodynamics. These studies are crucial for understanding the reactivity, stability, and potential applications of such compounds in various scientific fields (Bouklah et al., 2012).

Antioxidant and Anticholinergic Activities

Research on bromophenols, which share a bromo-substituent like the compound , has highlighted their significant antioxidant and anticholinergic activities. These findings are particularly relevant in the development of new therapeutic agents with potential applications in treating oxidative stress-related diseases and neurodegenerative conditions (Rezai et al., 2018).

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.C2H2O4/c1-13-12-14(16)4-5-15(13)19-11-10-18-9-8-17-6-2-3-7-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNUAIPIYBCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCOCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate
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1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate
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1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate
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1-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}pyrrolidine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.